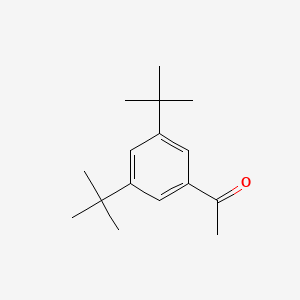

1-(3,5-Di-tert-butylphenyl)ethanone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-(3,5-ditert-butylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O/c1-11(17)12-8-13(15(2,3)4)10-14(9-12)16(5,6)7/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSMQEXDKGEYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441095 | |

| Record name | 1-(3,5-di-tert-butylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1756-31-6 | |

| Record name | 1-(3,5-di-tert-butylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Aromatic Ketone Chemistry

Aromatic ketones are a class of organic compounds characterized by a carbonyl group (C=O) bonded to at least one aromatic ring. unacademy.comchemicalbook.com These compounds, including archetypal examples like acetophenone (B1666503) and benzophenone, are fundamental in both industrial and biological contexts. unacademy.com They are typically soluble in organic solvents and can be synthesized through various methods, most notably the Friedel-Crafts acylation of aromatic compounds. unacademy.comchemicalbook.com

The reactivity of aromatic ketones is largely dictated by the polarized nature of the carbonyl group, where the carbon atom carries a partial positive charge, making it susceptible to nucleophilic attack. chemicalbook.comnumberanalytics.com However, the aromatic ring also influences reactivity through electronic and steric effects. numberanalytics.com The acetyl group in acetophenone, for instance, is a deactivating, meta-directing group in electrophilic aromatic substitution reactions. chemicalnote.com

1-(3,5-Di-tert-butylphenyl)ethanone, as a substituted acetophenone, fits squarely within this class of compounds. Its chemistry is a fascinating interplay between the reactive carbonyl group and the sterically demanding di-tert-butylphenyl moiety.

Significance of Steric Hindrance from Di Tert Butyl Moieties in Organic Transformations

The defining characteristic of 1-(3,5-di-tert-butylphenyl)ethanone is the presence of two bulky tertiary-butyl groups positioned meta to the acetyl group. This arrangement introduces significant steric hindrance, a phenomenon where the sheer size of atomic groups impedes a chemical reaction. libretexts.orgyoutube.com This steric bulk has profound consequences for the reactivity of the molecule, both at the carbonyl center and on the aromatic ring.

The tert-butyl group is known to create substantial steric hindrance, which can block or slow down the approach of reagents to a reaction site. libretexts.org In the case of this compound, this steric shield influences a variety of transformations:

Nucleophilic Addition to the Carbonyl Group: The bulky substituents on the aromatic ring can hinder the approach of nucleophiles to the electrophilic carbonyl carbon. chemicalbook.comnumberanalytics.com This can lead to slower reaction rates or necessitate the use of smaller, more reactive nucleophiles.

Reactions at the α-Carbon: The steric environment can also affect reactions involving the α-protons of the acetyl group, such as enolate formation.

Electrophilic Aromatic Substitution: While the acetyl group directs incoming electrophiles to the meta-positions (which are already occupied by the tert-butyl groups), the steric bulk of these groups would further disfavor substitution at the ortho-positions.

This controlled obstruction allows chemists to probe the limits of chemical reactions and to direct the outcome of a synthesis in a predictable manner.

Scope and Research Aims Pertaining to 1 3,5 Di Tert Butylphenyl Ethanone

Classical Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the electrophilic substitution of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. chemguide.co.uknih.gov

Catalyst Systems and Reaction Conditions

The synthesis of acetophenones via Friedel-Crafts acylation typically employs a Lewis acid catalyst to activate the acylating agent. chemguide.co.uk For the acylation of aromatic compounds, aluminum chloride (AlCl₃) is a commonly used catalyst. chemguide.co.ukbeilstein-journals.org The reaction is often carried out by adding the acyl chloride, such as ethanoyl chloride, to a mixture of the aromatic substrate and the solid Lewis acid catalyst. beilstein-journals.org The reaction may initially be conducted at a low temperature, followed by heating under reflux to ensure completion. For instance, a general procedure for Friedel-Crafts acylation involves heating the reaction mixture to around 60°C for approximately 30 minutes. beilstein-journals.org

In the context of sterically hindered substrates, the choice of catalyst and reaction conditions is crucial. While strong Lewis acids like AlCl₃ are effective, other metal chlorides have also been explored. For example, iron(III) chloride hexahydrate has been shown to successfully catalyze the acylation of anisole (B1667542) with acetic anhydride. researchgate.net The use of solid acid catalysts is also a viable approach for Friedel-Crafts reactions, offering potential advantages in terms of handling and catalyst recovery. chemijournal.com

Table 1: Catalyst Systems for Friedel-Crafts Acylation of Benzene (B151609) Derivatives

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzene | Ethanoyl chloride | AlCl₃ | - | Cold, then 60 | - | beilstein-journals.org |

| Anisole | Acetic anhydride | FeCl₃·6H₂O | TAAIL | 60 | 97 | researchgate.net |

| Toluene | Benzyl chloride | ZrPW | Solvent-free | 130 | - | chemijournal.com |

| Anisole | Acetyl chloride | ZrPW | Solvent-free | 130 | - | chemijournal.com |

Regioselectivity and Yield Optimization in Sterically Hindered Systems

The two tert-butyl groups in 1,3-di-tert-butylbenzene are ortho- and para-directing activators. However, the significant steric hindrance they impose plays a dominant role in determining the position of electrophilic substitution. In Friedel-Crafts alkylation, for example, the reaction of tert-butylbenzene (B1681246) with tert-butyl chloride can lead to the formation of p-di-tert-butylbenzene as the major product due to steric factors that disfavor ortho-substitution. cerritos.edulibretexts.org

In the case of Friedel-Crafts acylation of 1,3-di-tert-butylbenzene, the acetyl group is expected to add to the 5-position, which is the least sterically hindered position and is para to one of the tert-butyl groups and ortho to the other, but electronically activated by both. The bulky nature of the tert-butyl groups effectively blocks the positions ortho to them (positions 2, 4, and 6), thus leading to high regioselectivity for the 5-position.

A significant advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the starting material, which prevents polysubstitution reactions. chemguide.co.uk This is particularly beneficial when synthesizing a mono-acylated product like this compound. To optimize the yield, an excess of the acylating agent and catalyst may be used, and the reaction conditions, such as temperature and reaction time, must be carefully controlled. nih.gov

Alternative and Modern Synthetic Routes

To overcome some of the limitations of classical Friedel-Crafts reactions, such as the use of stoichiometric amounts of corrosive catalysts, several modern synthetic methods have been developed for the preparation of aryl ketones.

Organolithium and Grignard Reagent Mediated Syntheses

Organometallic reagents, such as organolithium and Grignard reagents, are powerful nucleophiles that can be used to synthesize ketones. One common approach involves the reaction of these reagents with nitriles, which, after hydrolysis, yield the corresponding ketone.

For the synthesis of this compound, one could envision the preparation of 3,5-di-tert-butylphenyllithium or 3,5-di-tert-butylphenylmagnesium bromide. The lithiation of fluorinated benzenes has been shown to be dependent on the solvent and temperature, with lithium diisopropylamide (LDA) in THF being an effective metallating agent. psu.edu A similar approach could potentially be applied to 1,3-di-tert-butylbenzene. The resulting organolithium compound could then be reacted with an appropriate acetylating agent.

The Grignard approach would involve the reaction of 1-bromo-3,5-di-tert-butylbenzene (B1269908) with magnesium to form the Grignard reagent. sigmaaldrich.com This reagent can then be reacted with an acetylating agent like acetic anhydride to furnish the desired ketone. evitachem.com

Palladium-Catalyzed Reactions for Aryl Ketone Formation

Palladium-catalyzed cross-coupling reactions have emerged as a versatile and highly efficient method for the formation of carbon-carbon bonds, including the synthesis of aryl ketones. libretexts.org These reactions often exhibit high functional group tolerance and excellent regioselectivity.

One such method is the Suzuki coupling, which involves the reaction of an organoboron compound, such as an arylboronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of this compound, 3,5-di-tert-butylphenylboronic acid could be coupled with an acetylating agent.

Another palladium-catalyzed approach is the coupling of organotin compounds (Stille coupling) or organozinc compounds (Negishi coupling) with acyl chlorides. nih.govorganic-chemistry.org For instance, the palladium-catalyzed coupling of a hindered arylzinc reagent with a deactivated aryl chloride has been shown to proceed efficiently. nih.gov Similarly, chemoselective cross-coupling of acyl chlorides with organostannanes using a palladium catalyst provides a useful alternative to Friedel-Crafts acylation. organic-chemistry.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Aryl Ketone Synthesis

| Coupling Partners | Catalyst System | Conditions | Product | Reference |

|---|---|---|---|---|

| Aryl Chloride and Arylzinc Reagent | Pd/P(t-Bu)₃ | - | Biaryl Ketone | nih.gov |

| Aryl Chloride and Organotin Reagent | Pd/P(t-Bu)₃ | - | Biaryl Ketone | nih.gov |

| Acyl Chloride and Organostannane | Bis(di-tert-butylchlorophosphine)palladium(II) dichloride | - | Ketone | organic-chemistry.org |

| Arylboronic Acid and Allylic Acetate | (BINAP)Pd | - | Substituted Indole | chemijournal.com |

Green Chemistry Approaches in Acetophenone (B1666503) Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of acetophenone synthesis, this often involves the use of reusable catalysts, solvent-free conditions, and less hazardous reagents.

One green approach is the use of solid acid catalysts for Friedel-Crafts reactions, which can be easily separated from the reaction mixture and potentially reused. chemijournal.com Another strategy is to perform reactions under solvent-free conditions, which reduces waste and simplifies purification.

A notable example of a green synthesis is the preparation of (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone from 3,5-di-tert-butylbenzaldehyde (B94254). mdpi.com This reaction is carried out solvent-free, using a substoichiometric amount of an oxidizing agent, and proceeds in high yield without the need for column chromatography for purification. mdpi.com Although this produces a related derivative and not the target ethanone (B97240) directly, it highlights the potential for developing greener routes to sterically hindered aryl ketones.

Table 3: Green Synthesis of a 1-(3,5-Di-tert-butylphenyl) Derivative

| Starting Material | Reagent | Oxidant | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3,5-Di-tert-butylbenzaldehyde | Pyrazole (B372694) | 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxoammonium nitrate | 54°C, 3 h, solvent-free | (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone | 86 | mdpi.com |

Synthesis of Precursors and Functionalized Derivatives of this compound

The synthesis of this compound and its derivatives relies on the strategic construction of the core 3,5-di-tert-butylphenyl moiety and the subsequent introduction or modification of functional groups. This section details the methodologies for preparing key precursors and for the incorporation of various functionalities, as well as the stereoselective synthesis of related chiral alcohols.

Strategies for Introducing Functional Groups

The introduction of functional groups onto the 3,5-di-tert-butylphenyl scaffold is a critical step in the synthesis of precursors for this compound and its structurally related derivatives. These functionalized precursors can then be elaborated into the target ketone or other valuable compounds. The bulky tert-butyl groups at the meta positions significantly influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution is a primary method for functionalizing the aromatic ring. The two tert-butyl groups are ortho, para-directing; however, due to significant steric hindrance at the positions ortho to each tert-butyl group (positions 2, 4, and 6), substitution reactions on 1,3-di-tert-butylbenzene predominantly occur at the 5-position, which is para to one tert-butyl group and meta to the other, and to a lesser extent at the 4-position (equivalent to the 6-position).

Nitration: The nitration of 1,3-di-tert-butylbenzene can be achieved using nitrating agents such as nitric acid in the presence of a dehydrating agent like sulfuric acid. The major product is typically 1,3-di-tert-butyl-5-nitrobenzene. Nitration of 2-nitro-1,4-di-tert-butylbenzene has been shown to yield a mixture of dinitro-1,4-di-tert-butylbenzenes, highlighting the influence of existing substituents on the regiochemical outcome. researchgate.net Similarly, nitration of 3,5-di-tert-butylphenol (B75145) with acetic anhydride gives the 6-nitro dienone initially, which can rearrange to 3,5-di-tert-butyl-2-nitrophenol. cdnsciencepub.com

Halogenation: Halogenation, such as bromination, of 1,3,5-tri-tert-butylbenzene (B73737) using bromine in the presence of a catalyst like iron powder proceeds to give 1-bromo-2,4,6-tri-tert-butylbenzene. chemspider.com It is crucial to control the stoichiometry and reaction conditions to avoid polyhalogenation and side reactions. chemspider.com For 1,3-di-tert-butylbenzene, bromination can be directed to the 5-position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental for introducing carbon-based functional groups. The synthesis of 1,3-di-tert-butylbenzene itself can be achieved through the Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. cerritos.edu Further acylation of 1,3-di-tert-butylbenzene with acetyl chloride under Friedel-Crafts conditions is a direct route to this compound.

Oxidative Functionalization:

The oxidation of precursors offers another avenue for introducing functional groups. For instance, the oxidation of 1,3-di-tert-butylbenzene can lead to the formation of phenolic derivatives. researchgate.net

Functionalization via Organometallic Intermediates:

The use of organometallic intermediates, such as Grignard or organolithium reagents derived from halogenated 3,5-di-tert-butylphenyl precursors, allows for the introduction of a wide array of functional groups through reactions with various electrophiles.

A summary of representative functionalization reactions on precursors is presented in the table below.

| Precursor | Reagents and Conditions | Major Product | Reference |

| 1,3-di-tert-butylbenzene | HNO₃, H₂SO₄ | 1,3-di-tert-butyl-5-nitrobenzene | researchgate.net |

| 1,3,5-tri-tert-butylbenzene | Br₂, Fe, CCl₄, 0°C | 1-bromo-2,4,6-tri-tert-butylbenzene | chemspider.com |

| Benzene | t-BuCl, AlCl₃ | 1,3-di-tert-butylbenzene | cerritos.edu |

| 1,3-di-tert-butylbenzene | H₂O₂ | Phenolic derivatives | researchgate.net |

| 3,5-di-tert-butylphenol | Acetic anhydride, HNO₃ | 3,5-di-tert-butyl-2-nitrophenol | cdnsciencepub.com |

Stereoselective Synthesis of Related Chiral Alcohols (excluding biological context)

The reduction of the prochiral ketone, this compound, to its corresponding chiral secondary alcohol, (R)- or (S)-1-(3,5-di-tert-butylphenyl)ethanol, is a significant transformation, providing access to valuable chiral building blocks. The steric hindrance imposed by the two tert-butyl groups presents a challenge for achieving high stereoselectivity. Both chemical and biocatalytic methods have been developed to address this.

Chemical Methods for Stereoselective Reduction:

The asymmetric reduction of ketones can be accomplished using chiral reducing agents or catalytic systems.

Chiral Borohydride (B1222165) Reagents: Chiral modifiers can be used with borohydride reagents to induce enantioselectivity. For instance, reagents prepared from borane (B79455) and chiral amino alcohols have been shown to be effective for the enantioselective reduction of various ketones.

Catalytic Asymmetric Hydrogenation: Transition metal complexes with chiral ligands are powerful catalysts for the asymmetric hydrogenation of ketones. Ruthenium complexes containing chiral diphosphine ligands, such as BINAP derivatives, in combination with a chiral diamine, have been successfully employed for the reduction of sterically hindered ketones. cerritos.edu The choice of solvent and base can significantly influence the enantioselectivity.

Hydride Transfer from Chiral Alcohols: Chiral secondary alcohols can be used as sources of chiral hydrides in the presence of a suitable activator, such as an aluminum alkoxide (Meerwein-Ponndorf-Verley reduction).

The table below summarizes representative chemical methods for the asymmetric reduction of bulky ketones, which are applicable to this compound.

| Catalyst/Reagent System | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |

| RuCl₂[(S)-tolbinap][(R)-iphan] | Sterically hindered ketones | >95% | cerritos.edu |

| Lithium dispersion and FeCl₂·4H₂O | Cyclic ketones | High diastereoselectivity | organic-chemistry.org |

Biocatalytic Methods for Stereoselective Reduction:

Enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), are highly efficient and stereoselective catalysts for the reduction of ketones. researchgate.netacs.orgnih.gov The "anti-Prelog" or "Prelog" selectivity of these enzymes allows for the synthesis of either the (R) or (S) enantiomer of the alcohol.

Alcohol Dehydrogenases (ADHs): ADHs from various microorganisms, such as Lactobacillus kefir and Rhodococcus species, have been successfully used for the asymmetric reduction of bulky ketones. These enzymes often require a cofactor, such as NADPH or NADH, which is typically regenerated in situ using a sacrificial substrate like isopropanol (B130326) or glucose.

Ketoreductases (KREDs): A wide range of commercially available and genetically engineered KREDs offer broad substrate scope and high enantioselectivity for the reduction of challenging ketones, including those with bulky substituents. nih.gov Protein engineering has been employed to enhance the activity and stereoselectivity of these enzymes towards sterically demanding substrates. researchgate.netacs.org

The following table provides examples of biocatalytic systems used for the asymmetric reduction of bulky aromatic ketones.

| Enzyme Source | Substrate Example | Product Enantiomer | Enantiomeric Excess (ee) | Reference |

| Pichia glucozyma KRED1-Pglu | Benzil | (S)-benzoin | >99% | nih.gov |

| Engineered KRED | Bulky-bulky ketones | (R) or (S) | Often >99% | researchgate.netacs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, a detailed map of the molecular framework can be constructed.

The ¹H and ¹³C NMR spectra of this compound are significantly influenced by the presence of the two bulky tert-butyl groups and the acetyl substituent on the phenyl ring.

In the ¹H NMR spectrum, the protons of the two equivalent tert-butyl groups typically appear as a sharp singlet around 1.33 ppm. The high magnetic shielding is characteristic of the sp³-hybridized methyl protons. The acetyl group's methyl protons are deshielded by the adjacent carbonyl group and resonate as a singlet at approximately 2.58 ppm. The aromatic protons show a distinct pattern reflecting their environment. The single proton at the C2 position (H-2) is flanked by the two tert-butyl groups and appears as a triplet at a higher field (around 7.68 ppm) compared to the two equivalent protons at the C4 and C6 positions (H-4, H-6), which appear as a doublet around 7.89 ppm. This difference is due to the electronic effect of the acetyl group.

The ¹³C NMR spectrum further illustrates these effects. The carbonyl carbon of the acetyl group is significantly deshielded, appearing around 198.2 ppm. The methyl carbon of the acetyl group is found at approximately 26.7 ppm. The quaternary carbons of the tert-butyl groups resonate near 35.1 ppm, while their methyl carbons appear around 31.4 ppm. In the aromatic region, the carbon atom attached to the acetyl group (C1) is observed at about 137.4 ppm. The carbons bearing the tert-butyl groups (C3 and C5) are highly deshielded and appear at approximately 151.2 ppm. The remaining aromatic carbons (C2, C4, C6) are found in the 124.0 to 125.4 ppm range. The steric hindrance from the bulky tert-butyl groups can influence the planarity of the acetyl group relative to the aromatic ring, which in turn affects the electronic environment and chemical shifts.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Acetyl CH₃ | 2.58 (s, 3H) | 26.7 |

| tert-butyl CH₃ | 1.33 (s, 18H) | 31.4 |

| tert-butyl C | - | 35.1 |

| Aromatic C-H (C2) | 7.68 (t, 1H) | 124.0 |

| Aromatic C-H (C4, C6) | 7.89 (d, 2H) | 125.4 |

| Aromatic C-Ac (C1) | - | 137.4 |

| Aromatic C-tBu (C3, C5) | - | 151.2 |

| Carbonyl C=O | - | 198.2 |

(s = singlet, d = doublet, t = triplet)

To unequivocally assign these signals and understand the through-bond and through-space connectivities, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: A ¹H-¹H COSY spectrum would show correlations between the coupled aromatic protons, confirming the relationship between the H-2 proton and the H-4/H-6 protons.

HSQC: An HSQC experiment correlates directly bonded protons and carbons. This would definitively link the proton signals at 1.33 ppm, 2.58 ppm, 7.68 ppm, and 7.89 ppm to their respective carbon signals at 31.4 ppm, 26.7 ppm, 124.0 ppm, and 125.4 ppm.

HMBC: The HMBC spectrum reveals long-range (2-3 bond) correlations. Key correlations would be observed from the acetyl protons (2.58 ppm) to the carbonyl carbon (198.2 ppm) and the C1 aromatic carbon (137.4 ppm). Similarly, correlations from the tert-butyl protons (1.33 ppm) to the C3/C5 carbons (151.2 ppm) confirm their attachment points. These correlations are instrumental in piecing together the complete molecular skeleton.

High-Resolution Mass Spectrometry for Precise Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. For this compound, with a chemical formula of C₁₆H₂₄O, the theoretical exact mass is calculated. Experimental HRMS analysis would yield a mass value that closely matches this theoretical value, typically within a few parts per million (ppm). This confirms the elemental composition and, in conjunction with NMR data, provides unambiguous proof of the molecular structure. For instance, the [M+H]⁺ ion would be observed, confirming the molecular weight of the parent compound.

X-ray Crystallography Studies of this compound Derivatives

While crystal structures of the parent compound itself may be less common in the literature, studies on its derivatives provide invaluable information about the molecule's behavior in the solid state. These derivatives often incorporate the 3,5-di-tert-butylphenyl moiety, and their analysis sheds light on its conformational preferences and packing arrangements.

X-ray crystallography on derivatives reveals that the bulky tert-butyl groups play a dominant role in dictating the solid-state conformation. These groups prevent close packing and influence the torsion angle between the phenyl ring and the acetyl group (or a derivative thereof). In many structures containing the 3,5-di-tert-butylphenyl group, the substituent at the 1-position is twisted out of the plane of the aromatic ring to minimize steric clash with the ortho-like hydrogen atoms. The crystal packing is often governed by weak van der Waals forces, with the bulky tert-butyl groups of one molecule interlocking with those of its neighbors.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of functional groups within a molecule. For this compound, these methods provide detailed insights into the molecular structure by identifying the characteristic vibrational modes of its constituent parts: the carbonyl group, the aromatic ring, and the tert-butyl substituents. The complementary nature of IR and Raman spectroscopy allows for a comprehensive vibrational analysis, as some modes may be more active in one technique than the other.

The analysis of the vibrational spectra is based on the identification of frequencies corresponding to specific bond stretching and bending motions. The presence of bulky tert-butyl groups and the acetyl group on the phenyl ring influences the electronic distribution and steric environment, which in turn affects the vibrational frequencies of the aromatic system.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its specific functional groups. A prominent and strong absorption band is expected in the region of 1700-1680 cm⁻¹, which is characteristic of the C=O stretching vibration of the aryl ketone. For a closely related compound, (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, a characteristic C=O stretch is observed at 1701 cm⁻¹ mdpi.com. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and tert-butyl groups are expected in the 2960-2870 cm⁻¹ region.

The fingerprint region, below 1600 cm⁻¹, contains a wealth of information regarding the substitution pattern of the aromatic ring and the vibrations of the tert-butyl groups. Aromatic C=C stretching vibrations are expected to produce a series of bands in the 1600-1450 cm⁻¹ range. The bending vibrations of the methyl and tert-butyl groups will also be present in this region.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is also observable in the Raman spectrum, it is often weaker than in the IR spectrum. Conversely, the symmetric vibrations of the aromatic ring and the C-C skeletal vibrations of the tert-butyl groups are typically strong and well-defined in the Raman spectrum. The symmetric breathing mode of the substituted benzene ring is a particularly characteristic Raman band.

The C-H stretching vibrations of both the aromatic ring and the aliphatic groups are also active in the Raman spectrum. The region below 1600 cm⁻¹ will show bands corresponding to in-plane and out-of-plane C-H bending, as well as C-C-C bending modes of the tert-butyl groups.

The following tables summarize the expected characteristic vibrational frequencies for this compound based on typical group frequencies and data from related compounds.

Table 1: Characteristic Infrared (IR) Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak to Medium | Aromatic C-H Stretching |

| ~2965-2950 | Strong | Asymmetric CH₃ Stretching (tert-butyl) |

| ~2870-2860 | Medium | Symmetric CH₃ Stretching (tert-butyl) |

| ~1690 | Strong | C=O Stretching (Aryl Ketone) |

| ~1600, ~1580, ~1480 | Medium to Strong | Aromatic C=C Stretching |

| ~1465 | Medium | Asymmetric CH₃ Bending (tert-butyl) |

| ~1365 | Medium | Symmetric CH₃ Bending (tert-butyl) |

| ~1250 | Strong | C-C Skeletal Vibration (tert-butyl) |

| ~900-850 | Strong | Aromatic C-H Out-of-Plane Bending (1,3,5-trisubstituted) |

Table 2: Characteristic Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretching |

| ~2965-2950 | Strong | Asymmetric CH₃ Stretching (tert-butyl) |

| ~2870-2860 | Strong | Symmetric CH₃ Stretching (tert-butyl) |

| ~1690 | Weak to Medium | C=O Stretching (Aryl Ketone) |

| ~1600 | Strong | Aromatic Ring Breathing |

| ~1300-1200 | Strong | C-C Skeletal Vibrations |

| ~1000 | Strong | Symmetric Aromatic Ring Breathing (Trigonal) |

| ~730 | Strong | C-C-C Bending (tert-butyl) |

Computational and Theoretical Investigations of 1 3,5 Di Tert Butylphenyl Ethanone

Density Functional Theory (DFT) Calculations of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and reactivity of molecules. DFT methods allow for the calculation of various molecular properties that help in understanding and predicting chemical behavior.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. youtube.com

Table 1: Illustrative HOMO-LUMO Energies and Gaps for Related Aromatic Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

| Quercetin on Graphene | -3.7552 | 2.5897 | 6.3449 | youtube.com |

| 4-(tert-Butyl)-4-nitro-1,1-biphenyl | Not Specified | Not Specified | 3.97 | eurjchem.com |

This table provides examples from related studies to illustrate the concept of HOMO-LUMO analysis. Specific values for 1-(3,5-Di-tert-butylphenyl)ethanone would require dedicated computational studies.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. nih.gov Regions of negative potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. nih.gov

In a molecule like this compound, the oxygen atom of the carbonyl group would be expected to be a region of high negative electrostatic potential, making it a primary site for interaction with electrophiles and hydrogen bond donors. The aromatic ring and the bulky tert-butyl groups would exhibit more complex potential distributions, influencing how the molecule interacts with its environment. The MEP surface helps in visualizing the sites that are most likely to be involved in intermolecular interactions. nih.gov

Conformational Analysis and Steric Effects Modeling

The presence of two bulky tert-butyl groups on the phenyl ring of this compound imposes significant steric constraints that dictate its preferred conformation. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule by evaluating the energies of different spatial orientations. lumenlearning.com

For substituted acetophenones, a key conformational parameter is the dihedral angle between the plane of the carbonyl group and the aromatic ring. While acetophenone (B1666503) itself is believed to be planar to maximize conjugation, bulky substituents can force the acetyl group out of the plane. publish.csiro.au In a study of p-substituted acetophenones, a p-tert-butyl group was found to cause a small deviation from planarity. publish.csiro.au The two meta-positioned tert-butyl groups in this compound would create significant steric hindrance, likely leading to a non-planar conformation to relieve strain. acs.org This twisting would, in turn, affect the degree of conjugation between the carbonyl group and the phenyl ring, influencing the molecule's electronic properties and reactivity. The balance between steric repulsion and electronic stabilization determines the final, most stable conformation.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying intermediates and characterizing transition states. growingscience.com For reactions involving this compound, theoretical calculations can map out the potential energy surface, revealing the lowest energy pathway from reactants to products. researchgate.net

The characterization of transition states, which are saddle points on the potential energy surface, is crucial for determining the activation energy of a reaction. arxiv.orgrsc.org For example, in the reduction of a ketone, the trajectory of the incoming nucleophile (e.g., a hydride) is influenced by the steric bulk of the substituents. utdallas.edu The large tert-butyl groups in this compound would sterically hinder the approach to the carbonyl carbon, and computational models can predict the most favorable angle of attack.

Solvent Effects and Implicit Solvation Models in Computational Studies

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. nih.govrsc.org Computational studies can account for these effects using either explicit or implicit solvation models. wikipedia.orgarxiv.org Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is a computationally efficient way to capture the bulk effects of the solvent. youtube.comfiveable.meosti.gov

These models create a cavity in the dielectric continuum to accommodate the solute molecule and calculate the electrostatic interactions between the solute's charge distribution and the polarized solvent. youtube.comfiveable.me This approach allows for the calculation of solvation free energies and the study of how the solvent influences the energies of reactants, products, and transition states. For a polar molecule like this compound, moving to a more polar solvent would be expected to stabilize the molecule, particularly the polar carbonyl group. nih.gov

Theoretical Basis for Enantioselectivity in Related Reactions

While this compound itself is prochiral, it can be a substrate in enantioselective reactions, such as reductions or additions to the carbonyl group, to form chiral products. uwindsor.cawikipedia.org Theoretical studies are essential for understanding the origins of enantioselectivity in such reactions. rsc.orgmdpi.com

By modeling the transition states leading to the different enantiomeric products in the presence of a chiral catalyst or reagent, the energy difference between these diastereomeric transition states can be calculated. rsc.org The enantiomeric excess of the product is directly related to this energy difference. Computational models can pinpoint the specific non-covalent interactions, such as steric hindrance or hydrogen bonding, between the substrate, the chiral catalyst, and the reagent that are responsible for the observed stereochemical outcome. mdpi.com For example, in the enantioselective reduction of ketones, the chiral ligand on a metal catalyst can effectively block one face of the ketone, forcing the hydride to attack from the other, less hindered face. wikipedia.org

Reactivity and Mechanistic Studies of 1 3,5 Di Tert Butylphenyl Ethanone

Reactions Involving the Carbonyl Group

The carbonyl group of 1-(3,5-di-tert-butylphenyl)ethanone is a key site for various chemical transformations, including nucleophilic additions and reactions at the adjacent alpha-carbon.

The acetyl group's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Common nucleophilic addition reactions include those with organometallic reagents like Grignard reagents, which lead to the formation of secondary alcohols. For instance, the reaction with a Grignard reagent would yield a tertiary alcohol.

Reductions of the carbonyl group are also a significant class of reactions. Strong reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can reduce the ketone to the corresponding secondary alcohol, 1-(3,5-di-tert-butylphenyl)ethanol. evitachem.com The general scheme for these reactions is as follows:

Nucleophilic Addition (Grignard Reagent): this compound + R-MgX → 1-(3,5-Di-tert-butylphenyl)-1-R-ethanol

Reduction (e.g., NaBH₄): this compound → 1-(3,5-Di-tert-butylphenyl)ethanol

The bulky tert-butyl groups can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down the reaction rate compared to less hindered ketones.

Table 1: Nucleophilic Addition and Reduction Reactions of this compound

| Reaction Type | Reagent | Product |

|---|---|---|

| Nucleophilic Addition | Grignard Reagent (R-MgX) | 1-(3,5-Di-tert-butylphenyl)-1-R-ethanol |

| Reduction | Sodium Borohydride (NaBH₄) | 1-(3,5-Di-tert-butylphenyl)ethanol |

The protons on the methyl group adjacent to the carbonyl (the α-protons) are acidic and can be removed by a base to form an enolate. masterorganicchemistry.com Enolates are powerful nucleophiles that can participate in a variety of reactions, most notably alpha-substitution. youtube.com

The formation of the enolate from this compound allows for the introduction of various electrophiles at the α-carbon. youtube.com For example, alkylation can be achieved by treating the enolate with an alkyl halide. This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. masterorganicchemistry.com

The general mechanism for base-catalyzed alpha-substitution involves two main steps:

Enolate formation: A base removes an α-proton to form a resonance-stabilized enolate. youtube.com

Nucleophilic attack: The enolate attacks an electrophile. youtube.com

The steric hindrance from the di-tert-butylphenyl group can influence the reactivity of the enolate, potentially favoring reactions with smaller electrophiles.

Aromatic Ring Reactions

The reactivity of the aromatic ring in this compound is governed by the directing effects and steric hindrance of its substituents.

The acetyl group is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution (EAS) reactions. youtube.com This is because it deactivates the ortho and para positions through resonance, making the meta position relatively more reactive. The tert-butyl groups are alkyl groups and are considered ortho, para-directors due to inductive effects and hyperconjugation. stackexchange.com

In the case of this compound, the directing effects of the substituents are in opposition. The acetyl group directs incoming electrophiles to the positions meta to it (positions 2, 4, and 6), while the tert-butyl groups direct to the positions ortho and para to them (positions 2, 4, 6, and the carbon bearing the other tert-butyl group).

Considering the combined effects, the positions ortho to the acetyl group (positions 2 and 6) are the most likely sites for electrophilic attack. This is because these positions are meta to one tert-butyl group and ortho/para to the other, and also meta to the acetyl group. However, the significant steric hindrance from the adjacent tert-butyl groups makes substitution at these positions challenging. numberanalytics.com

The two tert-butyl groups on the phenyl ring exert a profound steric influence on the reactivity and regioselectivity of the aromatic ring. stackexchange.comnumberanalytics.com This steric hindrance can significantly slow down the rate of electrophilic aromatic substitution reactions compared to less substituted aromatic compounds. numberanalytics.commsu.edu

The bulky nature of the tert-butyl groups can block the approach of electrophiles to the ortho positions (positions 2 and 6), making substitution at these sites less favorable despite the electronic directing effects. stackexchange.com This steric hindrance can lead to substitution at the less hindered para position relative to the acetyl group (position 4), even though this position is electronically deactivated by the acetyl group.

For example, in nitration reactions of substrates with bulky substituents, a higher proportion of the para isomer is often observed than would be expected based solely on electronic effects. msu.edu The nitration of t-butylbenzene, for instance, yields a significant amount of the para product due to steric hindrance at the ortho positions. stackexchange.com

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence | Steric Hindrance |

|---|---|---|---|

| Acetyl (-COCH₃) | Electron-withdrawing | Meta | Moderate |

| tert-Butyl (-C(CH₃)₃) | Electron-donating | Ortho, Para | High |

Photochemical Transformations of this compound and Derivatives

Aromatic ketones like this compound can undergo various photochemical reactions upon absorption of UV light. These transformations often involve the excited state of the carbonyl group and can lead to cleavage of adjacent bonds, a process known as the Norrish reaction. wikipedia.org

There are two main types of Norrish reactions:

Norrish Type I Reaction: This involves the homolytic cleavage of the bond between the carbonyl group and the α-carbon, forming two radical intermediates: an acyl radical and an alkyl radical. wikipedia.org For this compound, this would result in a 3,5-di-tert-butylbenzoyl radical and a methyl radical. These radicals can then undergo various secondary reactions.

Norrish Type II Reaction: This reaction occurs if there is a γ-hydrogen available for abstraction by the excited carbonyl group. wikipedia.org In the case of this compound itself, there are no γ-hydrogens on the alkyl chain. However, derivatives of this compound with longer alkyl chains could undergo this reaction, leading to the formation of an enol and an alkene via a 1,4-biradical intermediate. researchgate.net

The specific photochemical pathways and products for this compound would depend on the reaction conditions, such as the solvent and the presence of other reactive species. The bulky tert-butyl groups could also influence the excited state properties and the subsequent reaction pathways.

Electrochemical Behavior and Redox Processes

The electrochemical characteristics of aromatic ketones, such as this compound, are of significant interest in understanding their electron transfer capabilities and potential applications in areas like organic electronics and synthetic chemistry. acs.org These compounds possess two primary electroactive sites: the carbonyl group and the aromatic ring. Consequently, they can undergo both reduction, typically at the carbonyl moiety, and oxidation, usually involving the phenyl ring. The specific electrochemical behavior is heavily influenced by the molecular structure, including the nature and position of substituents on the aromatic ring.

For this compound, the presence of two bulky tert-butyl groups at the meta positions relative to the acetyl group imposes significant steric hindrance and electronic effects. These groups are weakly electron-donating, which can influence the electron density of the aromatic system and the carbonyl group, thereby affecting the potentials at which redox processes occur. While the electrochemical reduction of aromatic ketones is widely studied, their oxidation is also a key aspect of their redox profile, generally occurring at high positive potentials and often leading to irreversible processes. academie-sciences.frbeilstein-journals.org

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species. It provides information on the potentials at which oxidation and reduction occur and the reversibility of these electron transfer processes. For aromatic ketones, CV typically reveals a reduction peak corresponding to the formation of a radical anion via a one-electron transfer to the carbonyl group. researchgate.net

While specific cyclic voltammetry data for this compound is not extensively documented in the literature, its behavior can be inferred from studies on acetophenone (B1666503) and its derivatives. academie-sciences.frresearchgate.net The electrochemical reduction of acetophenone in various ionic liquids shows an irreversible process, attributed to the dimerization of the resulting radical anion. researchgate.net The oxidation of acetophenone derivatives has been studied in acetonitrile, revealing that these compounds can be oxidized at high potentials on platinum or glassy carbon electrodes, though the process is often accompanied by the fouling or passivation of the electrode surface. academie-sciences.fr This suggests that the products of oxidation can polymerize and form an insulating layer on the electrode. academie-sciences.frmdpi.com

The table below presents comparative CV data for the oxidation of various acetophenone derivatives, which helps in contextualizing the expected behavior of this compound.

Table 1: Anodic Peak Potentials for Substituted Acetophenones

| Compound | Substituent | Anodic Peak Potential (Epa vs. Ag) [V] | Electrode | Notes |

|---|---|---|---|---|

| Acetophenone | None | 2.25 | Pt | Irreversible oxidation. |

| 4'-Chloroacetophenone | 4'-Cl | 2.20 | Pt | Irreversible oxidation. |

| 4'-Bromoacetophenone | 4'-Br | 2.22 | Pt | Irreversible oxidation. |

| 4'-Methylacetophenone | 4'-CH₃ | 2.10 | Pt | Irreversible oxidation. |

| 4'-Hydroxyacetophenone | 4'-OH | 1.45 | Pt | Irreversible oxidation. |

Data sourced from voltammetric studies in acetonitrile. academie-sciences.fr

For this compound, the two electron-donating tert-butyl groups would be expected to lower the oxidation potential relative to unsubstituted acetophenone. However, the significant steric hindrance they create might also impede the interactions necessary for subsequent reactions like polymerization, potentially altering the characteristics of any electrode fouling. The reduction potential is also expected to be influenced, likely becoming more negative (harder to reduce) due to the electron-donating nature of the alkyl groups.

One-Electron Oxidation Processes

The one-electron oxidation of aromatic ketones typically involves the removal of an electron from the π-system of the aromatic ring to form a radical cation. academie-sciences.fr This process generally requires high anodic potentials and is often irreversible, as the resulting radical cation can be highly reactive and undergo subsequent chemical reactions such as dimerization, polymerization, or reaction with the solvent or electrolyte. academie-sciences.frsigmaaldrich.com The spontaneity of a single-electron transfer (SET) can often be predicted by considering the redox potentials of the species involved. sigmaaldrich.com

The general mechanism for such processes can be described as:

Initial Oxidation: Ar-C(O)CH₃ → [Ar-C(O)CH₃]•+ + e⁻

Subsequent Reactions: The radical cation [Ar-C(O)CH₃]•+ can then undergo various follow-up reactions, contributing to the irreversibility of the process observed in cyclic voltammetry.

Given the molecular structure, the one-electron oxidation of this compound represents a complex interplay between the electronic stabilization afforded by the tert-butyl groups and the steric constraints they impose on subsequent chemical reactions of the initially formed radical cation.

Applications of 1 3,5 Di Tert Butylphenyl Ethanone in Advanced Chemical Synthesis and Materials Precursors

As a Versatile Building Block in Organic Synthesis

Organic building blocks are fundamental functionalized molecules used for the modular assembly of more complex molecular architectures. ijirset.com 1-(3,5-Di-tert-butylphenyl)ethanone serves as a key starting material in organic synthesis, enabling the construction of a wide array of more complex structures. Its utility stems from the reactivity of the ketone functional group and the robust, sterically demanding nature of the 3,5-di-tert-butylphenyl moiety.

Precursor for Chalcones and Heterocyclic Compounds

This compound is an ideal substrate for the synthesis of chalcones, which are 1,3-diphenyl-2-propen-1-one structures. nih.gov These compounds are typically prepared through a base-catalyzed aldol (B89426) condensation known as the Claisen-Schmidt condensation, involving an acetophenone (B1666503) derivative and an aromatic aldehyde. scispace.comresearchgate.netrsc.org In this reaction, this compound provides the ketone component, reacting with various benzaldehyde (B42025) derivatives to yield chalcones bearing the bulky 3,5-di-tert-butylphenyl group.

These chalcones are not merely synthetic endpoints but are crucial intermediates for synthesizing a wide range of heterocyclic compounds. nih.goveurjchem.com The α,β-unsaturated ketone moiety in the chalcone (B49325) structure is highly reactive and can undergo cyclization reactions with various reagents to form five- or six-membered rings. ijirset.com For example, reaction with reagents like hydrazine, urea, or thiourea (B124793) can yield pyrazolines, pyrimidines (oxazines and thiazines), respectively. frontiersin.org

Table 1: Synthesis of Heterocyclic Compounds from Chalcone Intermediates

| Reagent | Resulting Heterocycle | Reaction Type |

|---|---|---|

| Hydrazine Hydrate | Pyrazoline | Cyclocondensation |

| Urea | Oxazine Derivative | Cyclocondensation |

| Thiourea | Thiazine Derivative | Cyclocondensation |

This table illustrates common synthetic pathways for converting chalcones into various heterocyclic systems.

Synthesis of Functionalized Organic Molecules

The role of this compound as a building block extends to the creation of other functionalized molecules. The ketone group can be transformed through various organic reactions, such as reduction to an alcohol, conversion to an amine via reductive amination, or oxidation (e.g., via Baeyer-Villiger oxidation) to form an ester. Each new functional group opens up further synthetic possibilities.

A notable example, although starting from the corresponding aldehyde, highlights the utility of the 3,5-di-tert-butylphenyl scaffold. In one study, 3,5-di-tert-butylbenzaldehyde (B94254) was reacted with pyrazole (B372694) in a solvent-free oxidative functionalization to produce (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone with an 86% isolated yield. mdpi.com This demonstrates how the core structure, easily accessible from the ethanone (B97240) precursor, can be incorporated into functional heterocyclic systems like acyl pyrazoles. mdpi.com

Role as a Ligand Precursor in Coordination Chemistry and Catalysis

The sterically demanding 3,5-di-tert-butylphenyl group is highly valuable in coordination chemistry. Ligands incorporating this moiety can create a bulky steric pocket around a metal center, influencing its coordination number, geometry, and reactivity, which is crucial for designing effective catalysts. nih.govnih.gov

Design and Synthesis of Bulky Ligands Incorporating 3,5-Di-tert-butylphenyl Moieties

This compound is a logical starting point for synthesizing complex ligands where steric bulk is a key design element. The synthesis often involves multi-step sequences to convert the acetyl group into a coordinating functional group or to build a larger ligand framework. For instance, the ketone can be a precursor to m-terphenyl-based ligands, which are known to stabilize metals in low coordination states. beilstein-journals.org

The synthesis of bulky phosphine (B1218219) ligands, such as tri-tert-butylphosphine, demonstrates the importance of sterically hindered groups in ligand design. nih.gov While not directly starting from this compound, the principles apply. The synthesis of ligands containing the 3,5-di-tert-butylphenyl group often involves coupling reactions to build up terphenyl or other multi-aryl structures. For example, the synthesis of an ortho-terphenoxide ligand was achieved via a Suzuki coupling of boronic acids containing a related substitution pattern, which were then deprotected to yield the final ligand. nih.gov The ethanone could be chemically modified to create such boronic acid precursors.

Application in Metal-Catalyzed Organic Reactions

Metal complexes featuring bulky ligands derived from precursors like this compound are employed in a variety of catalytic transformations. nih.gov The steric bulk provided by the di-tert-butylphenyl groups helps to stabilize reactive, low-coordinate metal centers, prevent catalyst deactivation through dimerization, and influence the selectivity of the reaction. nih.govresearchgate.net

For example, titanium complexes supported by bulky terphenoxide ligands have been shown to be active catalysts for the hydroamination of alkynes. nih.gov Similarly, transition metal complexes with bulky phosphine ligands are widely used in cross-coupling reactions. nih.gov The electronic and steric environment furnished by these ligands can lead to remarkable catalytic activity and unique product selectivity. nih.govresearchgate.net

Table 2: Examples of Catalysis using Metal Complexes with Bulky Ligands

| Catalytic Reaction | Metal Center | Ligand Type | Role of Bulky Group |

|---|---|---|---|

| Alkyne Hydroamination | Titanium (Ti) | ortho-Terphenoxide | Stabilize catalyst, influence regioselectivity nih.gov |

| Alkene Hydrogenation | Nickel (Ni) | PBP-Nickel Complex | σ-bond activation across Ni-B bond nih.gov |

| Dinitrogen Conversion | Iron (Fe) | Tris(o-phosphinophenyl)boron | Stabilize low-valent Fe complex nih.gov |

This table summarizes selected applications where bulky ligands, featuring motifs similar to those derived from this compound, are crucial for catalysis.

Intermediate in Specialized Material Synthesis

The unique properties of the 3,5-di-tert-butylphenyl group also make this compound a valuable intermediate in the synthesis of specialized materials, such as Metal-Organic Frameworks (MOFs) and luminescent materials. MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.commdpi.com

To be used in MOF synthesis, this compound would first need to be converted into a suitable organic linker, typically a molecule with two or more coordinating groups like carboxylates. google.com For example, the acetyl group and a methyl group on the phenyl ring could be oxidized to carboxylic acids, creating a dicarboxylate linker. The bulky tert-butyl groups would then project into the pores of the resulting MOF, modifying its internal surface properties, pore size, and absorption characteristics. The synthesis of MOFs like MIL-101(Cr) often uses terephthalic acid as a linker, demonstrating the principle of using carboxylate-functionalized aromatics. mdpi.com

Furthermore, the rigid and bulky nature of the di-tert-butylphenyl moiety can be exploited in the design of luminescent materials. By incorporating this group into larger conjugated systems, it is possible to influence the photophysical properties of the final molecule, such as quantum yield and emission wavelength, by preventing aggregation-caused quenching. researchgate.net For example, lanthanide-containing MOFs based on trimesic acid have shown characteristic luminescence, an effect that relies on efficient energy transfer from the organic ligand to the metal ion. researchgate.net

Precursor for Extended π-Conjugated Systems

The strategic placement of bulky tert-butyl groups on the phenyl ring of this compound plays a pivotal role in the synthesis of extended π-conjugated systems. These bulky groups enhance the solubility of the resulting larger molecules in common organic solvents, a critical factor for solution-based processing and device fabrication. Furthermore, the steric hindrance afforded by the tert-butyl groups can prevent close packing of the molecules in the solid state, thereby influencing their photophysical properties by reducing aggregation-caused quenching of fluorescence.

One of the primary methods to extend the π-conjugation from this compound is through condensation reactions, particularly the Claisen-Schmidt condensation. This reaction involves the base-catalyzed reaction of the ketone with an aromatic aldehyde to form a chalcone, which contains an α,β-unsaturated ketone moiety that bridges two aromatic rings. This reaction effectively lengthens the conjugated path within the molecule. The general structure of chalcones consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. nih.gov

For instance, this compound can be reacted with various aromatic aldehydes to synthesize a library of chalcone derivatives. These chalcones can then serve as building blocks for even larger, more complex architectures, such as star-shaped molecules. Star-shaped molecules, often built around a central core like 1,3,5-triazine, have garnered significant interest for their potential in organic electronics due to their unique three-dimensional structures and isotropic charge transport properties. rsc.orgresearchgate.netnih.gov The synthesis of such molecules may involve the reaction of a core molecule functionalized with aldehyde groups with multiple equivalents of this compound.

Incorporation into Organic Electronic Material Frameworks

The structural motifs derived from this compound are being increasingly integrated into the frameworks of organic electronic materials, particularly for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the 3,5-di-tert-butylphenyl group can significantly impact the morphology and electronic properties of these materials.

In the context of hole-transporting materials (HTMs) for perovskite solar cells, for example, the introduction of bulky groups like tert-butyl can be advantageous. While not directly synthesized from the ketone in the provided search results, the principle of using such substituted phenyl rings is relevant. These bulky groups can create a more amorphous or glassy state in the thin film, which can be beneficial for forming uniform and stable layers.

Furthermore, derivatives of this compound can be functionalized to create more complex structures. For example, the ketone can be a starting point for the synthesis of heterocyclic systems or can be modified to introduce other reactive groups, enabling its incorporation into polymeric or dendritic structures. These larger macromolecules are essential components of many organic electronic devices.

The following table provides an overview of representative compounds that can be synthesized using this compound as a precursor and their potential applications in organic electronics.

| Precursor | Reaction Type | Resulting Compound Class | Potential Application |

| This compound | Claisen-Schmidt Condensation | Chalcones | Building blocks for larger π-conjugated systems, potential nonlinear optical materials |

| This compound | Condensation with multi-aldehyde core | Star-shaped molecules | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |

The development of new synthetic methodologies, such as efficient cross-coupling reactions, will further expand the utility of this compound in creating novel and high-performance organic electronic materials. nih.gov

Future Research Directions and Emerging Trends for 1 3,5 Di Tert Butylphenyl Ethanone

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of acetophenones often involves Friedel-Crafts acylation. For instance, the related 1-(3-(tert-butyl)phenyl)ethanone (B1339674) is commonly prepared through the Friedel-Crafts acylation of tert-butylbenzene (B1681246) using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). While effective, these methods often generate significant waste and utilize harsh reagents.

Future research is trending towards the development of greener, more atom-economical synthetic routes. A key area of exploration is the use of alternative starting materials and catalytic systems that avoid stoichiometric, corrosive Lewis acids. An emerging strategy involves the oxidative functionalization of related aldehydes. For example, a clean and efficient, solvent-free method has been developed for a derivative, (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, which starts from 3,5-di-tert-butylbenzaldehyde (B94254). mdpi.com This reaction proceeds in high yield using a substoichiometric amount of an oxoammonium salt as an oxidant, highlighting a promising direction for sustainable synthesis. mdpi.com

Table 1: Green Synthesis Protocol for a (3,5-di-tert-butylphenyl)methanone Derivative mdpi.com

| Parameter | Condition |

| Starting Material | 3,5-di-tert-butylbenzaldehyde |

| Reagent | Pyrazole (B372694) |

| Oxidant | 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate |

| Stoichiometry | Substoichiometric (0.75 eq of oxidant) |

| Solvent | Solvent-free |

| Base | Not required |

| Temperature | 54-55 °C |

| Yield | 86% |

| Purification | Simple aqueous/organic extraction (no column chromatography) |

Adapting such oxidative methods or exploring C-H activation strategies for the direct acetylation of 1,3-di-tert-butylbenzene (B94130) represent significant and sustainable future research goals for the synthesis of 1-(3,5-Di-tert-butylphenyl)ethanone.

Exploration of Under-investigated Reaction Pathways and New Reactivity Modes

The reactivity of this compound is dominated by its two main functional components: the ketone and the sterically hindered aromatic ring. While standard ketone chemistry is applicable, the bulky tert-butyl groups can influence reaction rates and equilibria. Future work should focus on leveraging this steric hindrance to achieve novel selectivity.

Research into the electrophilic substitution of the aromatic ring is an area ripe for exploration. Studies on the precursor, 3,5-di-tert-butylphenol (B75145), have shown that nitration and halogenation can occur, though sometimes with unexpected outcomes like the formation of dieneone structures. researchgate.net Investigating the electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation) on this compound itself could reveal interesting regioselective effects directed by the combination of the deactivating acetyl group and the bulky, ortho-para directing tert-butyl groups.

Furthermore, the reactivity of derivatives is an emerging trend. The reaction of related dione (B5365651) compounds, such as 4,6-di-tert-butyl-3-nitrocyclohex-3,5-diene-1,2-dione, with secondary amines has been investigated, suggesting that derivatives of the title compound could serve as precursors to more complex heterocyclic systems. researchgate.net Exploring the derivatization of the acetyl group to form alkenes (via Wittig reaction), esters (via Baeyer-Villiger oxidation), or enol ethers and investigating their subsequent reactivity presents a wide field for future studies.

Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates

Understanding reaction mechanisms is crucial for optimizing conditions and discovering new reactivity. For complex reactions involving this compound and its derivatives, advanced characterization techniques are indispensable. Future research will increasingly rely on in-situ spectroscopic methods to observe reactions in real-time, allowing for the detection and characterization of short-lived intermediates.

For example, in studies of a related fluorinated analogue, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone, kinetic analysis was essential to understanding its mechanism as a slow-binding inhibitor of acetylcholinesterase. mdpi.com These studies revealed a two-step binding process involving the formation of an initial complex followed by a slow "isomerization" to a more tightly bound state. mdpi.com The transient formation of a hemiketal conjugate, mimicking a tetrahedral intermediate, was also hypothesized and studied. mdpi.com

Applying similar advanced kinetic studies and spectroscopic techniques (e.g., stopped-flow NMR, rapid-scan IR) to reactions of this compound could provide unprecedented insight into its reaction dynamics. Characterizing transient species, such as enolates, reaction intermediates in catalytic cycles, or conformational isomers, will be key to unlocking a deeper understanding of its chemical behavior.

Expanding Applications in Green Chemistry and Sustainable Catalysis

The principles of green chemistry, such as the use of safer solvents and the development of catalytic rather than stoichiometric processes, are guiding modern chemical research. The structural features of this compound make it and its derivatives attractive candidates for applications in this domain.

The development of solvent-free synthetic methods, as demonstrated for a related derivative, is a prime example of its application in green chemistry. mdpi.com Future work could focus on using this compound as a building block for creating novel ligands for sustainable catalysis. The bulky tert-butyl groups can create specific steric environments around a metal center, potentially leading to catalysts with high selectivity and stability.

Furthermore, the selection of environmentally benign solvents is a critical aspect of green chemistry. semanticscholar.org Research into the solubility and reactivity of this compound in green solvents like 2-methyl-tetrahydrofuran (Me-THF) or cyclopentylmethyl ether (CPME) could open new avenues for its use in sustainable processes. semanticscholar.org

Synergistic Integration of Theoretical Predictions to Guide Experimental Research

Computational chemistry is a powerful tool for predicting molecular properties and reaction outcomes, thereby guiding experimental design and saving significant resources. The use of theoretical calculations, such as Density Functional Theory (DFT), is becoming an integral part of chemical research. nih.gov

For this compound, computational studies can serve several key purposes:

Predicting Reactivity: Computational modeling can predict sites of electrophilic or nucleophilic attack, helping to rationalize and predict the outcomes of under-investigated reactions.

Mechanism Elucidation: Quantum mechanics/molecular mechanics (QM/MM) methods can be used to model reaction pathways and transition states, as demonstrated in the study of a related ketone's interaction with an enzyme active site. mdpi.com This approach helped to visualize the formation of a transition state analog and a subsequent covalent intermediate. mdpi.com

Property Prediction: Theoretical calculations can predict physical and spectroscopic properties, aiding in the characterization of new derivatives. nih.gov High-level calculations have been used to understand the electronic structure of related complex molecules like didehydrobenzoate anions. umn.edu

This compound serves as an excellent model for studying the effects of bulky substituents on aromatic reactivity. The synergy between theoretical predictions and experimental verification will accelerate the discovery of new reactions and applications for this compound and its derivatives, ensuring that research efforts are targeted and efficient. researchgate.net

常见问题

Q. Table 1: Comparison of Reported Synthetic Conditions

| Method | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃ | 72–85 | >95 | |

| Microwave-Assisted | FeCl₃ | 68 | 90 | (Inferred from similar protocols in ) |

Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

Characterization relies on a combination of:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peak at m/z 248.36 (C₁₆H₂₄O₂) .

- Infrared (IR) Spectroscopy : Stretching vibrations for carbonyl (C=O) at ~1680 cm⁻¹ and tert-butyl C-H at ~2950 cm⁻¹ .

Methodological Note : Ensure sample purity >95% (HPLC) to avoid signal interference .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound under varying catalytic conditions?

Answer:

Contradictions in reactivity (e.g., oxidation or substitution outcomes) may arise from differences in:

- Catalyst selectivity : Lewis acids like AlCl₃ vs. FeCl₃ can alter reaction pathways.

- Reaction medium : Polar vs. non-polar solvents influence intermediate stability.

Q. Strategies :

Comparative kinetic studies : Monitor reaction progress via HPLC or GC-MS to identify intermediates .

Computational modeling : Use density functional theory (DFT) to predict transition states and energetics for competing pathways .

Isolation of intermediates : Characterize by X-ray crystallography (as done for structurally similar compounds in ).

Advanced: What strategies are employed to determine the stability of this compound in different solvents and pH conditions?

Answer:

Stability studies should address:

- Hydrolytic degradation : Test in aqueous buffers (pH 1–13) at elevated temperatures (40–60°C) for 24–72 hours. Monitor via HPLC for degradation products like 3,5-di-tert-butylbenzoic acid .

- Oxidative stability : Expose to H₂O₂ or UV light and analyze by ESI-MS for peroxide adducts.

Q. Table 2: Stability Data in Common Solvents

| Solvent | Degradation Products | Half-Life (h, 25°C) | Reference |

|---|---|---|---|

| Water (pH 7) | None detected | >1000 | |

| Methanol | Traces of methyl ether derivatives | 720 |

Basic: What purification methods are optimal for isolating this compound from reaction mixtures?

Answer:

- Recrystallization : Use hexane/ethyl acetate (3:1) to achieve high-purity crystals (>95%) .

- Column Chromatography : Silica gel with a gradient of 5–20% ethyl acetate in hexane. Monitor fractions by TLC (Rf ~0.4 in hexane:EtOAc 4:1) .

Note : Avoid prolonged exposure to acidic conditions to prevent tert-butyl group cleavage .

Advanced: How can computational chemistry aid in predicting the biological activity of this compound derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。